5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the 4-methoxyaniline group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are used to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones.
Scientific Research Applications
5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-ETHYL-2-[(4-HYDROXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-ETHYL-2-[(4-CHLOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 5-ETHYL-2-[(4-NITROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
What sets 5-ETHYL-2-[(4-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE apart from similar compounds is its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and ability to interact with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
5-ethyl-2-(4-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-9(2)15-14(17-13(12)18)16-10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEUMZOHKPTNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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